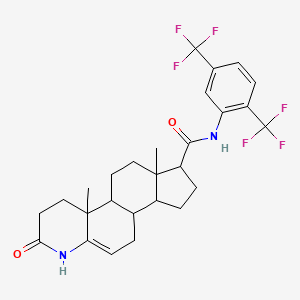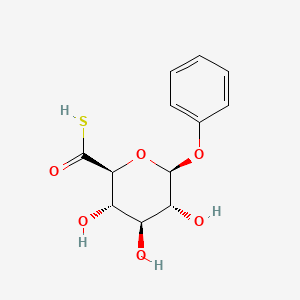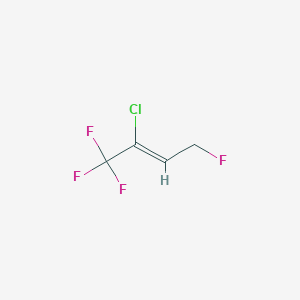
(R)-2-Amino-1-(4-chlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 4-chlorophenyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-chlorophenyl)acetone, using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of the corresponding imine, which is formed by the condensation of (4-chlorophenyl)acetaldehyde with ammonia or an amine.
Industrial Production Methods
Industrial production of (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol typically involves large-scale asymmetric synthesis using chiral catalysts. These catalysts ensure high enantioselectivity and yield, making the process efficient and cost-effective. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: The major products include (4-chlorophenyl)acetone and (4-chlorophenyl)acetaldehyde.
Reduction: The major product is (1R)-2-amino-1-(4-chlorophenyl)ethane.
Substitution: The major products depend on the nucleophile used, such as (4-methoxyphenyl)ethan-1-ol or (4-ethoxyphenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is a key intermediate in the production of drugs that target specific receptors in the body.
Industry: It is used in the manufacture of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets in the body. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it is used to synthesize.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol
- (1R)-2-amino-1-(4-bromophenyl)ethan-1-ol
- (1R)-2-amino-1-(4-methylphenyl)ethan-1-ol
Uniqueness
(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific interactions with biological targets. The chiral nature of the compound also adds to its uniqueness, as it allows for the synthesis of enantiomerically pure products.
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |
Clave InChI |
QPHAZZJNYDEVHL-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H](CN)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C(CN)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




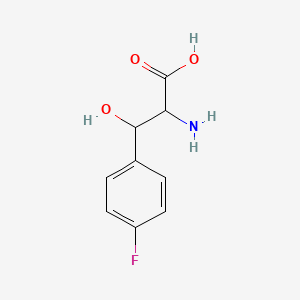
![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)
![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)
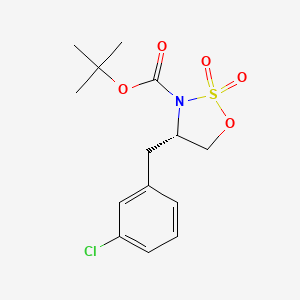
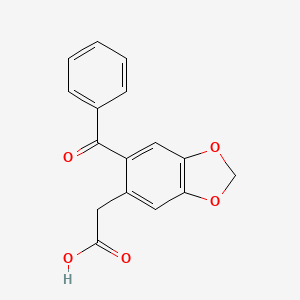
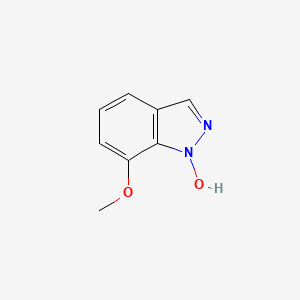
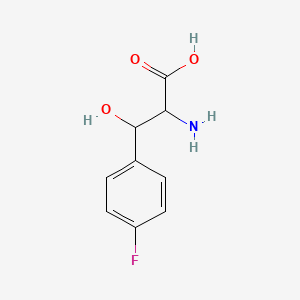
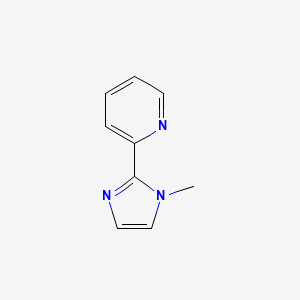
![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)
